3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spiro linkage between an isobenzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The compound’s fluorobenzyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 2-fluoropyridine
- Benzofuran derivatives
Uniqueness
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.
Properties
Molecular Formula |
C19H20FNO |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C19H20FNO/c20-17-8-4-1-5-14(17)13-18-15-6-2-3-7-16(15)19(22-18)9-11-21-12-10-19/h1-8,18,21H,9-13H2 |
InChI Key |
AVNHNIFEPLSUML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC=CC=C4F |
Origin of Product |
United States |
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